1-(2-methyl-1H-indol-3-yl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS2/c1-12-18(13-6-2-4-8-15(13)24-12)16(25)10-26-20-19-14-7-3-5-9-17(14)27-21(19)23-11-22-20/h2,4,6,8,11,24H,3,5,7,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZDWPTVNWSGLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NC=NC4=C3C5=C(S4)CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. Key Optimization Parameters
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Solvent (Step 1) | Ethanol | 85–92% |
| Catalyst (Step 2) | DMSO/AcOH (1:1 v/v) | 78–90% |
| Temperature | 80°C (Step 1), 110°C (Step 2) | — |
How is the compound characterized post-synthesis?
Basic Research Question
Post-synthesis characterization requires multimodal spectroscopic and chromatographic validation:
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry via -NMR (e.g., δ 2.35–2.58 ppm for methyl groups, δ 7.2–8.57 ppm for aromatic protons) .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, 1650–1700 cm) and thioether (C-S, 650–750 cm) stretches .
- LC-MS : Validate molecular weight (e.g., m/z 361.0 [M+H] for analogous compounds) .
Q. Methodological Approach
Docking Studies : Use AutoDock Vina to model interactions with tyrosinase (PDB: 2Y9X). Focus on hydrogen bonding (e.g., pyrimidine N1 with His263) and π-π stacking .
SAR Analysis : Compare IC values of derivatives with varying substituents (Table 1).
Q. Table 1: Substituent Effects on Anti-Tyrosinase Activity
| Substituent | IC (μM) | Binding Energy (kcal/mol) |
|---|---|---|
| -H | 45.2 | -7.8 |
| -Cl | 12.4 | -9.1 |
| -tert-butyl | 78.6 | -6.3 |
How to address discrepancies in spectroscopic data between synthetic batches?
Advanced Research Question
Batch-to-batch variations in NMR/IR data often arise from:
- Incomplete cyclization : Detectable via residual aldehyde protons (δ 9–10 ppm in -NMR).
- Oxidation byproducts : Identified by LC-MS peaks at m/z +16 (sulfoxide formation).
Q. Resolution Workflow
Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities.
Reaction Monitoring : Track intermediates via TLC (silica gel, ethyl acetate/hexane).
Reductive Quenching : Add NaSO to suppress oxidation during workup .
What computational methods are used to study structure-activity relationships?
Advanced Research Question
Molecular Dynamics (MD) Simulations :
- Simulate ligand-protein stability (GROMACS, 50 ns runs).
- Analyze RMSD values (<2 Å for stable binding) .
DFT Calculations :
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
- Use Gaussian09 at B3LYP/6-31G(d) level for energy minimization .
Q. Key Output Metrics
| Metric | Significance |
|---|---|
| Binding Free Energy | Predicts inhibition potency |
| HOMO-LUMO Gap | Indicates electron transport capacity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
